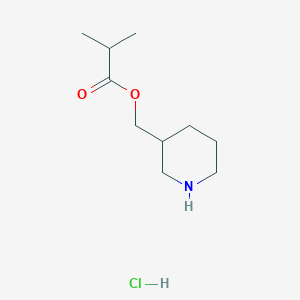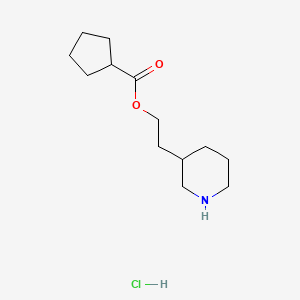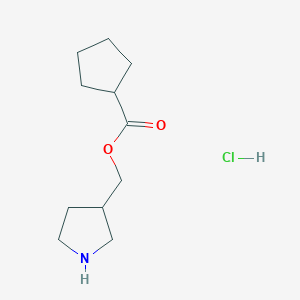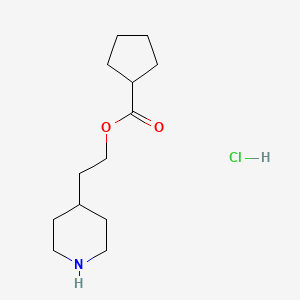
1-(Isothiazol-3-yl)ethanone
Overview
Description
1-(Isothiazol-3-yl)ethanone is a useful research compound. Its molecular formula is C5H5NOS and its molecular weight is 127.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
1-(Isothiazol-3-yl)ethanone, a derivative of isothiazolones, primarily targets enzymes with thiols at their active sites . Thiazoles, which include isothiazolones, have been found in many potent biologically active compounds, such as antimicrobial, antifungal, and antitumor drugs . They are known for their remarkable antifungal and antibacterial properties .
Mode of Action
The mode of action of this compound involves the inhibition of life-sustaining enzymes, specifically those enzymes with thiols at their active sites . It is established that isothiazolinones form mixed disulfides upon treatment with such species .
Biochemical Pathways
They can also stimulate or block receptors in biological systems .
Result of Action
The result of this compound’s action is the control of microbial growth and biofouling, thanks to its antifungal and antibacterial properties . It is extensively used as a biocide in various industrial water treatment applications .
Biochemical Analysis
Biochemical Properties
1-(Isothiazol-3-yl)ethanone plays a significant role in biochemical reactions, particularly due to its antimicrobial properties. It interacts with various enzymes and proteins, inhibiting their activity and thereby exerting its biocidal effects. For instance, this compound is known to inhibit proteases, which are enzymes that break down proteins . This inhibition can disrupt essential cellular processes in microorganisms, leading to their death. Additionally, the compound interacts with other biomolecules such as nucleic acids, further contributing to its antimicrobial activity.
Cellular Effects
The effects of this compound on cells are profound, influencing various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. By inhibiting key enzymes, this compound can alter the normal functioning of cells, leading to changes in metabolic flux and energy production . Furthermore, the compound’s interaction with nucleic acids can result in changes in gene expression, potentially leading to cell death or altered cellular functions.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of enzyme activity. The compound binds to the active sites of enzymes, preventing them from catalyzing their respective reactions . This binding can be either reversible or irreversible, depending on the nature of the interaction. Additionally, this compound can induce changes in gene expression by interacting with nucleic acids, leading to the activation or repression of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability and long-term impact on cellular functions. The compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to light and heat . Long-term studies have shown that prolonged exposure to this compound can lead to persistent changes in cellular metabolism and gene expression, which may have implications for its use in industrial and medical applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits antimicrobial activity without significant toxic effects . At higher doses, it can cause adverse effects, including toxicity and damage to tissues. Threshold effects have been observed, where a certain dosage level must be reached for the compound to exert its biocidal effects. It is crucial to determine the optimal dosage to balance efficacy and safety in practical applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound can be metabolized by enzymes such as cytochrome P450, leading to the formation of metabolites that may have different biological activities . These metabolic pathways can influence the overall efficacy and toxicity of this compound, making it essential to understand its metabolism for safe and effective use.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s distribution within tissues can affect its localization and accumulation, influencing its overall biological activity. Understanding these transport mechanisms is crucial for optimizing the use of this compound in different applications.
Subcellular Localization
The subcellular localization of this compound plays a critical role in its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals and post-translational modifications . This localization can enhance its interaction with target biomolecules, increasing its efficacy. Additionally, the subcellular distribution of this compound can influence its stability and degradation, affecting its long-term effects on cellular functions.
Properties
IUPAC Name |
1-(1,2-thiazol-3-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5NOS/c1-4(7)5-2-3-8-6-5/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVLNTEYLVSFUIH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=NSC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88511-35-7 | |
| Record name | 1-(1,2-thiazol-3-yl)ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(2-Phenoxyethoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1397348.png)
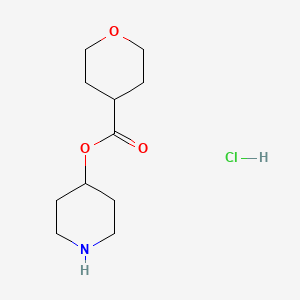

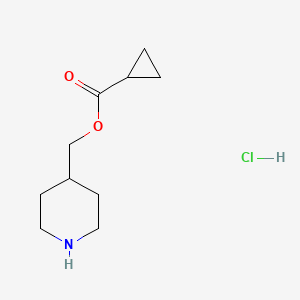
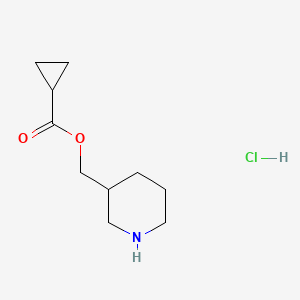

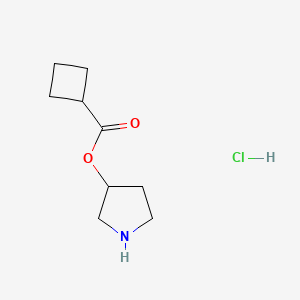
![Ethyl 2-[2-(3-piperidinyl)ethoxy]benzoate hydrochloride](/img/structure/B1397359.png)
![3-[2-(4-Chloro-3-ethylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1397361.png)
![4-[2-(2-Phenoxyethoxy)ethyl]piperidine hydrochloride](/img/structure/B1397362.png)
